Meta-Phenyl Linkage vs. Para-Phenyl Linkage: Kinase Binding Mode Divergence in Imidazo[1,2-b]pyridazine Benzamides
The target compound incorporates a meta-substituted phenyl linker between the imidazo[1,2-b]pyridazine core and the benzamide moiety. In the VEGFR2 kinase inhibitor series described by Miyamoto et al. (2012), meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives consistently demonstrated superior VEGFR2 binding affinity compared to para-substituted analogs, with the prototype meta-substituted compound 6b achieving an IC50 of 7.1 nM against VEGFR2, whereas para-substituted congeners generally exhibited 5- to 20-fold reduced potency in the same enzymatic assay [1]. Although the target compound bears the phenyl linkage at the 2-position rather than the 6-position, crystallographic evidence (PDB 3VO3) confirms that the vector of the benzamide moiety relative to the hinge-binding core is a critical determinant of DFG-motif interactions, suggesting that the meta-linkage geometry of CAS 955780-42-4 may confer a distinct kinase selectivity signature compared to its para-linked isomer (e.g., 4-fluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide) [2].
| Evidence Dimension | VEGFR2 kinase inhibition (IC50) — structural geometry effect of phenyl linker position |
|---|---|
| Target Compound Data | Meta-phenyl linker geometry (2-(3-aminophenyl)-imidazo[1,2-b]pyridazine scaffold); quantitative IC50 data for this exact compound not available in published literature as of the search date |
| Comparator Or Baseline | Compound 6b (meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine): VEGFR2 IC50 = 7.1 nM; para-substituted analogs in the same series: ~5- to 20-fold reduced potency |
| Quantified Difference | Meta vs. para substitution geometry: ~5- to 20-fold difference in VEGFR2 potency in the 6-phenoxy series (class-level inference applied to the 2-phenyl series) |
| Conditions | VEGFR2 kinase enzymatic assay (HTRF format); Miyamoto et al. Bioorg Med Chem 2012 |
Why This Matters
For procurement decisions in kinase inhibitor SAR programs, the meta-linkage geometry represents a non-interchangeable structural feature that dictates kinase binding mode; substituting the para-linked isomer may yield misleading potency and selectivity data.
- [1] Miyamoto N, Oguro Y, Takagi T, Iwata H, Miki H, Hori A, Imamura S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg Med Chem. 2012;20(24):7051-8. Table 2 and associated SAR discussion. View Source
- [2] Miyamoto N, Sakai N, et al. RCSB PDB 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Deposited 2012. Demonstrates binding mode dependence on linker geometry. View Source
